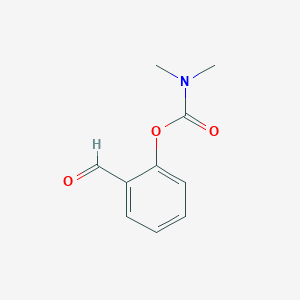![molecular formula C12H26Cl2N2O B1398260 1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride CAS No. 1219957-66-0](/img/structure/B1398260.png)
1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride
Übersicht
Beschreibung
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .Molecular Structure Analysis
The molecular structure of similar compounds suggests that they are typically composed of carbon, hydrogen, nitrogen, and sometimes oxygen atoms . The exact structure would depend on the specific arrangement and bonding of these atoms.Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride” would depend on its specific molecular structure .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
- Synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have shown potential as anticancer agents, with some compounds exhibiting strong anticancer activity relative to doxorubicin, a known reference drug (Rehman et al., 2018).
Cytotoxicity and Anticancer Potential
- Certain compounds synthesized from 1-aryl-5-diethylamino-1-penten-3-one hydrochlorides and related structures have displayed significant cytotoxicity towards various cells, including human tumors. These findings suggest a new class of cytotoxic agents (Dimmock et al., 1998).
Antimicrobial and Antioxidant Activities
- Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, synthesized using piperidine, demonstrated antimicrobial and antioxidant activities, suggesting potential for developing new antimicrobial agents (Kumar et al., 2016).
Antibacterial Potentials
- Synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been evaluated for their antibacterial potentials, revealing moderate inhibitors, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).
Anti-Acetylcholinesterase Activity
- A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for anti-acetylcholinesterase activity. Some derivatives showed significant activity, indicating potential use in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Antimicrobial Activity of Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines
- Novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines were synthesized and exhibited promising activities against various pathogenic strains of bacteria and fungi, contributing to the development of new antimicrobial agents (Zaki et al., 2019).
Wirkmechanismus
The mechanism of action of piperidine derivatives can vary widely depending on the specific compound and its biological targets . Some piperidine derivatives have been found to have antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral properties .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-piperidin-2-ylethyl)piperidin-4-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.2ClH/c15-12-5-9-14(10-6-12)8-4-11-3-1-2-7-13-11;;/h11-13,15H,1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIFELQJWXOXAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2CCC(CC2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




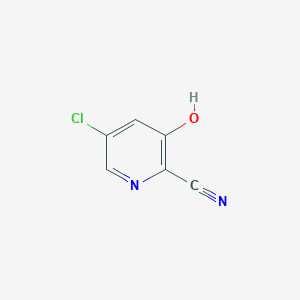
![2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate](/img/structure/B1398181.png)

![Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B1398188.png)
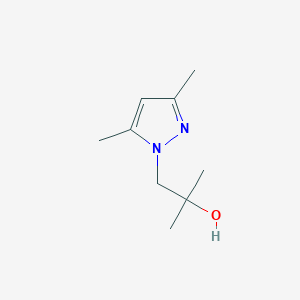

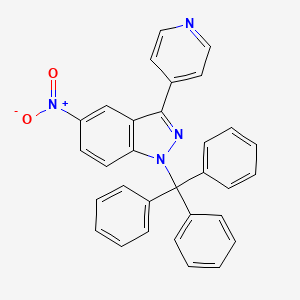
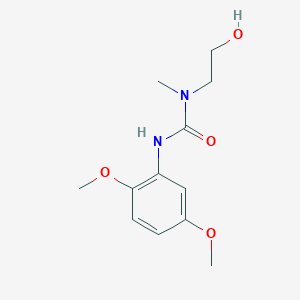


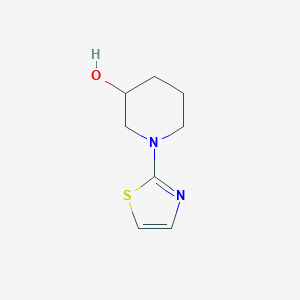
![2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide](/img/structure/B1398198.png)
